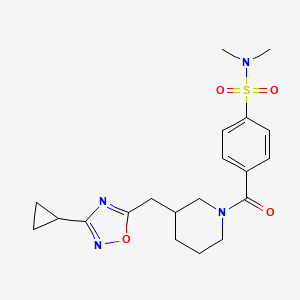
4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring, piperidine modification, and sulfonamide attachment. The structural formula includes a cyclopropyl group linked to an oxadiazole moiety, which is critical for its biological activity.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic partial agonist. It exhibits antagonist properties at M2 and M3 receptors, suggesting potential applications in treating conditions related to cholinergic signaling .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have shown significant cytotoxicity in colon cancer models (HCT116 and HT29) with IC50 values below 4 µM .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Receptor Interaction : The selective binding to muscarinic receptors may lead to altered intracellular signaling pathways, potentially influencing neuronal activity and muscle contraction.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death characterized by caspase activation and mitochondrial membrane potential depolarization . This suggests that the compound may trigger programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that certain derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .
Study 1: Muscarinic Receptor Selectivity
In a study examining receptor selectivity, researchers evaluated the compound's effects on various muscarinic receptors. The results demonstrated a strong affinity for M1 receptors while exhibiting antagonistic properties at M2 and M3 receptors. This functional selectivity could be advantageous for developing treatments with fewer side effects associated with non-selective muscarinic agonists .
Study 2: Anticancer Activity
A comprehensive evaluation of cytotoxicity against multiple cancer cell lines revealed that derivatives similar to this compound exhibited potent activity against human colon cancer cells (HCT116 and HT29). The study highlighted the potential for these compounds to serve as effective antineoplastic agents due to their selective toxicity towards malignant cells over non-malignant cells .
Data Tables
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | < 1 | HCT116 | Apoptosis induction |
| Compound B | < 4 | HT29 | ROS generation |
| Compound C | > 1000 | Non-malignant Cells | No significant effect |
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-23(2)29(26,27)17-9-7-16(8-10-17)20(25)24-11-3-4-14(13-24)12-18-21-19(22-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTADFSNUSELHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














